molecular formula C20H15N3O3S2 B11475089 3-methyl-1-phenyl-4-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazol-5-yl thiophene-2-carboxylate

3-methyl-1-phenyl-4-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazol-5-yl thiophene-2-carboxylate

Cat. No.: B11475089
M. Wt: 409.5 g/mol
InChI Key: HSEOXGZKTFRMQE-UHFFFAOYSA-N
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Description

“3-METHYL-1-PHENYL-4-(THIOPHENE-2-AMIDO)-1H-PYRAZOL-5-YL THIOPHENE-2-CARBOXYLATE” is a complex organic compound that features a pyrazole ring substituted with a thiophene-2-amido group and a thiophene-2-carboxylate group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-METHYL-1-PHENYL-4-(THIOPHENE-2-AMIDO)-1H-PYRAZOL-5-YL THIOPHENE-2-CARBOXYLATE” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene-2-amido group: This step may involve the reaction of the pyrazole intermediate with thiophene-2-carboxylic acid or its derivatives under amide formation conditions.

    Attachment of the thiophene-2-carboxylate group: This could be done through esterification reactions involving the pyrazole intermediate and thiophene-2-carboxylic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.

    Reduction: Reduction reactions could target the carbonyl groups or the pyrazole ring.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology and Medicine

Industry

In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-4-(thiophene-2-amido)-1H-pyrazol-5-yl acetate
  • 3-Methyl-1-phenyl-4-(thiophene-2-amido)-1H-pyrazol-5-yl benzoate

Uniqueness

The uniqueness of “3-METHYL-1-PHENYL-4-(THIOPHENE-2-AMIDO)-1H-PYRAZOL-5-YL THIOPHENE-2-CARBOXYLATE” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H15N3O3S2

Molecular Weight

409.5 g/mol

IUPAC Name

[5-methyl-2-phenyl-4-(thiophene-2-carbonylamino)pyrazol-3-yl] thiophene-2-carboxylate

InChI

InChI=1S/C20H15N3O3S2/c1-13-17(21-18(24)15-9-5-11-27-15)19(26-20(25)16-10-6-12-28-16)23(22-13)14-7-3-2-4-8-14/h2-12H,1H3,(H,21,24)

InChI Key

HSEOXGZKTFRMQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1NC(=O)C2=CC=CS2)OC(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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